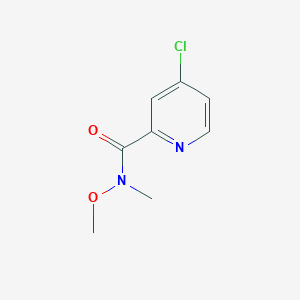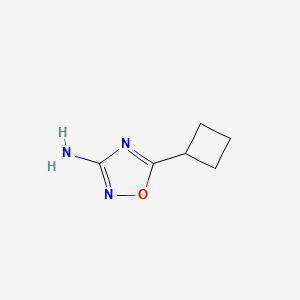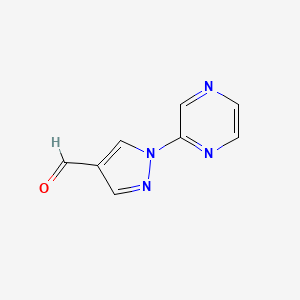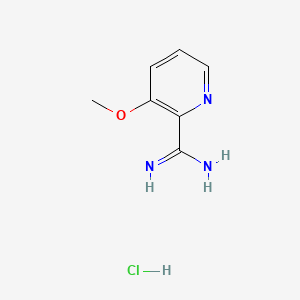
4-chloro-N-methoxy-N-methylpyridine-2-carboxamide
Übersicht
Beschreibung
4-Chloro-N-methoxy-N-methylpyridine-2-carboxamide is a chemical compound with the CAS Number: 757251-62-0 . It has a molecular weight of 200.62 and its molecular formula is C8H9ClN2O2 . The IUPAC name for this compound is 4-chloro-N-methoxy-N-methyl-2-pyridinecarboxamide .
Molecular Structure Analysis
The molecular structure of 4-Chloro-N-methoxy-N-methylpyridine-2-carboxamide can be represented by the InChI code: 1S/C8H9ClN2O2/c1-11(13-2)8(12)7-5-6(9)3-4-10-7/h3-5H,1-2H3 . This compound has 13 heavy atoms, 3 hydrogen bond acceptors, and no hydrogen bond donors . It has a topological polar surface area of 42.4Ų .Physical And Chemical Properties Analysis
This compound is a liquid at room temperature . It has a boiling point of approximately 355.6±27.0°C at 760 mmHg . The compound should be stored in an inert atmosphere at 2-8°C .Wissenschaftliche Forschungsanwendungen
Synthetic Methodologies
In the realm of synthetic chemistry, 4-chloro-N-methoxy-N-methylpyridine-2-carboxamide is utilized as a crucial intermediate in the synthesis of complex molecules. For instance, it has been applied in the development of new synthetic pathways for pyridine derivatives, which are essential in pharmaceuticals and agrochemicals. A study demonstrated an efficient synthesis of chalcogen (S and Se) derivatives, providing a foundation for the exploration of novel organometallic compounds and their potential applications in catalysis and drug design (J. Dhau, Rupy Dhir, Amritpal S. Singh, 2011).
Medicinal Chemistry
In medicinal chemistry, the compound serves as a pivotal building block for the synthesis of various biologically active molecules. For example, it has been used in the preparation of novel annulated products from aminonaphthyridinones, showcasing its versatility in the creation of complex heterocyclic structures with potential therapeutic benefits (L. Deady, Shane M. Devine, 2006).
Material Science
In material science, the exploration of 4-chloro-N-methoxy-N-methylpyridine-2-carboxamide's properties has led to discoveries in the design of functional materials. Research focusing on quantum chemical calculations and spectroscopic investigations has revealed insights into its molecular structure, electronic properties, and potential for non-linear optical applications. This fundamental understanding is crucial for designing materials with specific optical, electronic, or catalytic functions (K. Aarthi, H. Rajagopal, S. Muthu, V. Jayanthi, R. Girija, 2020).
Safety And Hazards
Eigenschaften
IUPAC Name |
4-chloro-N-methoxy-N-methylpyridine-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9ClN2O2/c1-11(13-2)8(12)7-5-6(9)3-4-10-7/h3-5H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRRHMIUYUJSUQL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C(=O)C1=NC=CC(=C1)Cl)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20705484 | |
| Record name | 4-Chloro-N-methoxy-N-methylpyridine-2-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20705484 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-chloro-N-methoxy-N-methylpyridine-2-carboxamide | |
CAS RN |
757251-62-0 | |
| Record name | 4-Chloro-N-methoxy-N-methylpyridine-2-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20705484 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![4-{[4-(1,1,3,3-Tetramethylbutyl)phenoxy]-methyl}piperidine hydrochloride](/img/structure/B1455278.png)

![{[4-(2-Methoxyphenyl)phenyl]methyl}(propan-2-yl)amine](/img/structure/B1455283.png)



